molecular formula C12H16ClF2N B1492404 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 2098106-60-4

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride

Cat. No.: B1492404
CAS No.: 2098106-60-4
M. Wt: 247.71 g/mol
InChI Key: SBLHQBKTYDEMHA-UHFFFAOYSA-N
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Description

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride is a piperidine derivative featuring a 2,5-difluorophenylmethyl substituent.

Properties

IUPAC Name

3-[(2,5-difluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-11-3-4-12(14)10(7-11)6-9-2-1-5-15-8-9;/h3-4,7,9,15H,1-2,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHQBKTYDEMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-difluorobenzaldehyde and piperidine as the primary starting materials.

  • Condensation Reaction: The 2,5-difluorobenzaldehyde undergoes a condensation reaction with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the piperidine ring or the difluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and pain management.

  • Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features

The table below highlights key structural differences among piperidine/pyrrolidine derivatives:

Compound Name Substituent(s) on Aromatic Ring Backbone Ring Molecular Formula Molecular Weight (g/mol)
3-[(2,5-Difluorophenyl)methyl]piperidine HCl 2,5-Difluoro Piperidine C₁₂H₁₄F₂N·HCl 261.70 (calc.)
3-(2,5-Dimethoxyphenyl)piperidine HCl 2,5-Dimethoxy Piperidine C₁₃H₁₉NO₂·HCl 281.76
3-(4-Trifluoromethylphenyl)piperidine HCl 4-Trifluoromethyl Piperidine C₁₂H₁₄F₃N·HCl 281.70
3-(2,5-Dimethoxyphenyl)pyrrolidine HCl 2,5-Dimethoxy Pyrrolidine C₁₂H₁₇NO₂·HCl 267.73
Paroxetine HCl 3,4-Methylenedioxy, 4-Fluorophenyl Piperidine C₁₉H₂₀FNO₃·HCl 374.83 (hemihydrate)
  • Key Observations: Fluorine vs. Ring Size: Pyrrolidine (5-membered) analogs exhibit reduced steric hindrance compared to piperidine (6-membered), which may influence receptor binding kinetics . Bulkier Substituents: Compounds like paroxetine HCl incorporate complex substituents (e.g., benzodioxol), contributing to higher molecular weights and distinct pharmacological profiles .
2.3 Physicochemical Properties
  • HPLC Retention Time :

    • 3-(2,5-Dimethoxyphenyl)piperidine HCl: tR = 9.88 min (Method A) .
    • Hypothesized for 3-[(2,5-Difluorophenyl)methyl]piperidine HCl : Longer retention time due to increased lipophilicity from fluorine substituents.
  • Polarity :

    • Methoxy groups (electron-donating) increase polarity, whereas fluorine (electron-withdrawing) reduces solubility in polar solvents .
2.4 Pharmacological Implications
  • SSRI Activity : Analogs like 3-(2,5-dimethoxyphenyl)piperidine and paroxetine HCl are confirmed SSRIs, suggesting that the 2,5-difluoro variant may share similar mechanisms .
  • Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, extending half-life compared to methoxy analogs .

Biological Activity

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride, a compound of increasing interest in medicinal chemistry, exhibits diverse biological activities. This article synthesizes findings from various studies to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2098106-60-4
  • Molecular Formula : C12H14ClF2N

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Piperidine derivatives and difluorophenylmethyl precursors.
  • Reaction Conditions : Reactions are generally carried out under controlled temperatures to optimize yield.
  • Purification Methods : Techniques such as recrystallization or chromatography are employed to isolate the pure product.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, indicating its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that piperidine derivatives possess significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting that this compound may function as an antibacterial agent.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Lines Tested : The compound has been tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
  • IC50 Values : Related compounds have shown IC50 values ranging from 2.43 to 14.65 μM, indicating promising cytotoxic effects on cancer cells.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways, enhancing caspase activity and resulting in morphological changes typical of apoptosis.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Findings : The compound exhibited a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Antimicrobial Efficacy Testing :
    • Objective : Assess the antibacterial properties against common pathogens.
    • Methodology : The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.
    • Results : Significant inhibition zones were observed, supporting its use as an antibacterial agent.

Data Tables

Biological ActivityCell Line/PathogenIC50/Minimum Inhibitory Concentration (MIC)
AnticancerMCF-72.43 - 14.65 μM
AntimicrobialE. coliMIC = 32 μg/mL
S. aureusMIC = 16 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 2
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride

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